Cyclopentenecarbonyl chloride

Description

Historical Context and Chemical Significance of Cyclopentenecarbonyl Chloride

The exploration of this compound and its derivatives in chemical literature gained momentum in the latter half of the 20th century. A notable advancement in its synthesis was reported in 1986 by Sakito and Suzukamo, who described a Lewis acid-catalyzed rearrangement of vinylcyclopropanecarbonyl chloride to yield this compound. acs.orgresearchgate.net This method provided a novel and efficient pathway to access this class of compounds.

The chemical significance of this compound lies in its bifunctional nature. The presence of both a reactive acyl chloride group and a carbon-carbon double bond within a five-membered ring structure makes it a valuable precursor for a variety of chemical transformations. This dual reactivity allows for the construction of diverse molecular architectures, which is of particular interest in the field of medicinal chemistry and materials science.

Structural Features and Chemical Class of this compound

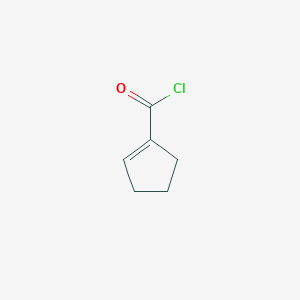

This compound, with the chemical formula C₆H₇ClO, belongs to the chemical class of acyl chlorides. lookchem.com Its structure consists of a five-membered cyclopentene (B43876) ring to which a carbonyl chloride group is attached at the C1 position. The double bond is located between C1 and C2 of the cyclopentene ring.

The molecule's reactivity is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity is a hallmark of acyl chlorides and is the basis for many of its synthetic applications. The cyclopentene ring introduces a degree of conformational rigidity and provides a scaffold for further functionalization through reactions involving the double bond.

Table 1: General Properties of 1-Cyclopentene-1-carbonyl chloride

| Property | Value |

| Molecular Formula | C₆H₇ClO |

| Molecular Weight | 130.57 g/mol |

| CAS Number | 59253-90-6 |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether), insoluble in water cymitquimica.com |

Note: Specific physical properties such as boiling point and density for 1-Cyclopentene-1-carbonyl chloride are not consistently reported in publicly available literature. For the saturated analog, cyclopentanecarbonyl chloride, a boiling point of 161-162 °C and a density of 1.091 g/mL at 25 °C have been reported. sigmaaldrich.com

Overview of Research Trajectories Pertaining to this compound

Research involving this compound has primarily focused on its utility as a synthetic intermediate. A significant area of investigation has been its application in the synthesis of pharmaceutical compounds. For instance, it has been used as a reactant in the preparation of N-(phenylethylcarbamothioyl)cyclopent-1-enecarboxamide, a compound that has been studied for its potential anticancer properties. lookchem.com

The reactivity of the acyl chloride group allows for its facile conversion into a variety of other functional groups, such as amides, esters, and ketones, through reactions with appropriate nucleophiles. This versatility has been exploited in the construction of complex molecular frameworks. Furthermore, the presence of the cyclopentene moiety has been explored in the synthesis of various carbocyclic and heterocyclic systems.

Recent research continues to explore the synthetic potential of this compound and its derivatives in the development of novel compounds with potential biological activity and in the field of materials science. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

cyclopentene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO/c7-6(8)5-3-1-2-4-5/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRHYURICVZODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462544 | |

| Record name | cyclopentenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59253-90-6 | |

| Record name | cyclopentenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopentenecarbonyl Chloride

Direct Synthesis from Carboxylic Acid Precursors

The most straightforward approach to synthesizing cyclopentenecarbonyl chloride involves the direct transformation of a corresponding carboxylic acid.

Synthesis from 1-Cyclopentenecarboxylic Acid

1-Cyclopentenecarboxylic acid serves as a common starting material for the synthesis of 1-cyclopentene-1-carbonyl chloride. chemicalbook.com This transformation is typically achieved by reacting the carboxylic acid with a suitable chlorinating agent. The availability of 1-cyclopentenecarboxylic acid makes this a convenient and widely used method. nih.govsigmaaldrich.com

Methodologies Involving Chlorinating Agents

Several chlorinating agents are effective for converting carboxylic acids to their corresponding acyl chlorides. pearson.com The choice of reagent can influence the reaction conditions and the purity of the final product.

Commonly used chlorinating agents include:

Thionyl Chloride (SOCl₂): This reagent reacts with carboxylic acids to produce the acyl chloride, with the byproducts being gaseous sulfur dioxide and hydrogen chloride, which simplifies purification. pressbooks.pubmasterorganicchemistry.comchemguide.co.uk The reaction of 1-cyclopentenecarboxylic acid with thionyl chloride is a well-established method for preparing 1-cyclopentene-1-carbonyl chloride. vaia.comprepchem.comchemistrysteps.com

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), oxalyl chloride provides a mild and efficient conversion. sciencemadness.org The reaction with 1-cyclopentenecarboxylic acid can yield the desired acyl chloride in high purity, as the byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride) are all gaseous. chemicalbook.comwikipedia.orgchemicalbook.comcommonorganicchemistry.com

Phosphorus Pentachloride (PCl₅): This solid reagent also effectively converts carboxylic acids to acyl chlorides. chemguide.co.uk The reaction produces phosphorus oxychloride (POCl₃) as a byproduct, which must be separated from the desired product. chemistrysteps.com

Phosphorus Trichloride (PCl₃): Another option for this transformation, PCl₃ reacts with carboxylic acids to form the acyl chloride and phosphorous acid. chemguide.co.ukchemistrysteps.com

Table 1: Comparison of Chlorinating Agents for Carboxylic Acid Conversion

| Chlorinating Agent | Formula | Byproducts | Key Advantages |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Gaseous byproducts simplify purification. masterorganicchemistry.comchemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | Mild conditions, high yield, gaseous byproducts. chemicalbook.comwikipedia.orgchemicalbook.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Effective for a wide range of carboxylic acids. chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Less vigorous reaction than PCl₅. chemguide.co.uk |

Rearrangement Reactions as Synthetic Routes

An alternative and often powerful strategy for constructing the cyclopentene (B43876) ring system and the carbonyl chloride functionality simultaneously involves rearrangement reactions.

Vinylcyclopropane-Cyclopentene Rearrangements

The vinylcyclopropane-cyclopentene rearrangement is a significant ring expansion reaction that transforms a vinyl-substituted cyclopropane (B1198618) into a cyclopentene. wikipedia.orgorganicreactions.orgwikiwand.com This thermal or Lewis acid-catalyzed process has been extensively studied and applied in the synthesis of complex molecules. strath.ac.uknih.gov The reaction can proceed through either a diradical two-step mechanism or a concerted pericyclic process, depending on the substrate. wikipedia.org

Lewis Acid Catalyzed Transformations to Cyclopentenecarbonyl Chlorides

The rearrangement of vinylcyclopropanecarbonyl chlorides to cyclopentenecarbonyl chlorides can be effectively catalyzed by Lewis acids under mild conditions. researchgate.netkisti.re.krresearchgate.net For instance, the treatment of 2-(2-arylvinyl)cyclopropanecarbonyl chlorides with a Lewis acid leads to the corresponding 2-arylcyclopent-3-enecarboxylates after esterification. researchgate.netresearchgate.net This method allows for the formation of substituted cyclopentene derivatives that might be difficult to access through other routes. nih.gov The reactivity of the donor-acceptor cyclopropane in these rearrangements increases with the electron-donating character of the group attached to the alkenyl moiety. nih.gov

Diastereoselective Aspects in Rearrangement Pathways

The vinylcyclopropane-cyclopentene rearrangement can exhibit high levels of diastereoselectivity. thieme-connect.com For example, the diethylaluminum chloride-induced rearrangement of certain vinylcyclopropanes results in the formation of cyclopentenes with excellent control over diastereoselectivity. researchgate.net The stereochemical outcome of the reaction can be influenced by the substituents on the cyclopropane ring and the reaction conditions. strath.ac.uk In some cases, the rearrangement proceeds with high stereospecificity. strath.ac.uk

Table 2: Research Findings on Vinylcyclopropane-Cyclopentene Rearrangements

| Study Focus | Key Findings |

|---|---|

| Lewis Acid Catalysis | Lewis acids effectively catalyze the rearrangement of vinylcyclopropanecarbonyl chlorides to cyclopentenecarbonyl chlorides under mild conditions. researchgate.netkisti.re.krresearchgate.net |

| Diastereoselectivity | The rearrangement can proceed with high diastereoselectivity, influenced by substituents and reaction conditions. strath.ac.ukresearchgate.netthieme-connect.com |

| Organocatalysis | An organocatalytic enantioselective vinylcyclopropane-cyclopentene rearrangement has been developed. thieme-connect.com |

Emerging and Sustainable Synthetic Approaches for Acyl Chlorides

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of chemical compounds, including acyl chlorides. These emerging approaches focus on improving safety, reducing waste, and utilizing greener reagents and reaction conditions.

One of the key areas of development is the use of continuous-flow systems for the synthesis of acyl chlorides. ugent.benih.gov Continuous-flow reactors offer several advantages over traditional batch processes, including enhanced safety, better temperature control, and the ability to handle highly reactive or unstable intermediates. ugent.beresearchgate.net For the synthesis of acyl chlorides, continuous-flow methodologies have been developed using common chlorinating agents like thionyl chloride and oxalyl chloride. ugent.benih.gov A particularly sustainable approach involves the use of near-equimolar amounts of a carboxylic acid and oxalyl chloride with a catalytic amount of dimethylformamide (DMF) under solvent-free conditions at room temperature. ugent.beresearchgate.net This method allows for rapid and high-yielding conversions to the corresponding acyl chlorides. ugent.be

The development of greener reagents and catalytic systems is another important aspect of sustainable acyl chloride synthesis. Research has focused on replacing hazardous reagents like phosgene (B1210022) with safer alternatives. acs.org For instance, methods utilizing silicon tetrachloride as a chlorinating agent for carboxylic acids are being explored as a way to utilize a byproduct from the polysilicon and organosilicon industries, thereby reducing waste and cost. Additionally, photocatalytic methods for the generation of acyl radicals from acyl chlorides are emerging. rsc.orgnih.gov These reactions can be initiated by visible light and employ organic catalysts, offering a milder and more selective alternative to traditional radical initiation methods. rsc.org Such photocatalytic approaches have been used to form new carbon-carbon bonds by reacting acyl radicals with electron-poor olefins. rsc.org

Furthermore, the use of eco-friendly solvents is a central tenet of green chemistry. rsc.org In the context of reactions involving acyl chlorides, such as their coupling with Grignard reagents to form ketones, the use of bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been demonstrated in continuous-flow systems. rsc.org This approach combines the benefits of flow chemistry with the use of a more sustainable solvent.

| Approach | Key Features | Reagents/Catalysts | Conditions |

| Continuous-Flow Synthesis | Enhanced safety, better control, scalability | Thionyl chloride, Oxalyl chloride/DMF | Solvent-free, room temperature |

| Greener Reagents | Reduced toxicity and waste | Silicon tetrachloride, Photocatalysts | Mild, visible light irradiation |

| Eco-friendly Solvents | Use of bio-derived solvents | - | Continuous flow |

This table summarizes emerging and sustainable approaches for acyl chloride synthesis.

Reactivity Profiles and Reaction Mechanisms of Cyclopentenecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride functional group is the most reactive of the carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution. pressbooks.publibretexts.org This high reactivity stems from the strong electron-withdrawing inductive effect of the chlorine atom, which polarizes the carbonyl carbon, making it highly susceptible to attack by nucleophiles. libretexts.org The chloride ion is also an excellent leaving group, facilitating the substitution process. pressbooks.pub The general mechanism for these reactions involves a two-step addition-elimination process. A nucleophile first attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgbyjus.com Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. libretexts.org

Acylation Reactions with Alcohols and Phenols for Ester Formation

Cyclopentenecarbonyl chloride reacts vigorously with alcohols and phenols to form the corresponding cyclopentene (B43876) esters. savemyexams.comchemguide.co.uk These reactions typically proceed readily at room temperature and are often irreversible, providing a more efficient route to esters compared to Fischer esterification with the parent carboxylic acid. libretexts.org

The reaction with alcohols is a straightforward process where the alcohol's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. savemyexams.comlibretexts.org This leads to the formation of the ester and hydrogen chloride gas. chemguide.co.uk

Phenols, which are less nucleophilic than alcohols, also react with acyl chlorides to yield phenyl esters. chemguide.co.uklibretexts.org The reaction with phenol (B47542) itself may be less vigorous than with alcohols, but it proceeds similarly. chemguide.co.uk To enhance the reaction rate, particularly with less reactive phenols, a base such as pyridine (B92270) is often added to deprotonate the phenol, forming the more nucleophilic phenoxide ion. savemyexams.com

A comparative study using zinc chloride as a catalyst for the acetylation of various alcohols and phenols found that acetyl chloride was generally a more effective acetylating agent than acetic anhydride. asianpubs.org While this study did not specifically use this compound, the principles are broadly applicable to acyl chloride reactions.

Table 1: Examples of Esterification Reactions with Acyl Chlorides

| Nucleophile | Acyl Chloride | Product Type | General Conditions |

| Alcohol (R-OH) | Ethanoyl chloride | Ester (R-O-C(O)CH₃) | Room temperature |

| Phenol (Ph-OH) | Ethanoyl chloride | Phenyl Ester (Ph-O-C(O)CH₃) | Heating, often with a base (e.g., pyridine) |

| (±)‐1‐Phenylethanol | Valeroyl chloride | Ester | Room temperature, Ti(III) mediated |

This table illustrates the general reaction patterns for acyl chlorides, which are applicable to this compound. chemguide.co.uknih.gov

Amidation Reactions with Amines and Ammonia

The reaction of this compound with ammonia, primary amines, or secondary amines provides a direct route to primary, secondary, and tertiary amides, respectively. cognitoedu.org These amidation reactions are typically rapid and proceed via the nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon. cognitoedu.orghud.ac.uk

A general procedure for the synthesis of N-substituted cyclopent-1-enecarboxamides involves the dropwise addition of a solution of this compound to a solution of a primary amine in an anhydrous solvent like ether at a low temperature (e.g., 5°C). datapdf.com The reaction mixture is then typically stirred at room temperature to ensure completion. An amine hydrochloride salt precipitates as a byproduct and is removed by filtration. datapdf.com This method has been successfully used to prepare various amides that serve as precursors for further intramolecular cyclizations. datapdf.com

The reaction conditions are generally mild, often taking place at room temperature in an aprotic solvent, with a suitable base like triethylamine (B128534) or diisopropylethylamine (DIEA) added to neutralize the HCl byproduct. commonorganicchemistry.com Alternatively, using N-methyl pyrrolidone (NMP) as a solvent can circumvent the need for an additional base, as NMP can act as an acid-binding reagent. ccspublishing.org.cn Ammonium chloride (NH₄Cl) can also be used as a convenient and practical amine source for producing primary amides from acid chlorides. ccspublishing.org.cn

Table 2: Synthesis of Amides from this compound

| Amine | Solvent | Conditions | Product |

| Primary Amine (R-NH₂) | Anhydrous Ether | 5°C to room temperature | N-Substituted Cyclopentene Amide |

Data derived from a general procedure for preparing amides for use in intramolecular cyclizations. datapdf.com

Hydrolysis and Other Derivatizations

In the presence of water, this compound undergoes a vigorous hydrolysis reaction to yield 1-cyclopentene-1-carboxylic acid and hydrogen chloride gas. chemguide.co.uklibretexts.orgdss.go.th This reaction follows the same nucleophilic acyl substitution pathway, with water acting as the nucleophile. chemguide.co.uk

Beyond simple hydrolysis, the high reactivity of the acyl chloride group allows for its conversion into other carboxylic acid derivatives. For instance, reaction with a carboxylate salt (the conjugate base of a carboxylic acid) would yield a carboxylic anhydride. masterorganicchemistry.com The general reactivity trend of acyl derivatives dictates that a more reactive derivative, like an acyl chloride, can be readily converted into any less reactive derivative (anhydride, ester, amide), but the reverse is not typically feasible under standard conditions. pressbooks.publibretexts.org

Electrophilic Reactions of the Cyclopentene Moiety

The carbon-carbon double bond (olefin) of the cyclopentene ring is a region of high electron density, making it susceptible to attack by electrophiles. vedantu.comunits.it This allows for a range of addition reactions that transform the sp²-hybridized carbons of the double bond into sp³-hybridized carbons in the product. researchgate.net

Addition Reactions to the Olefinic Bond

The olefinic bond in this compound can undergo various electrophilic addition reactions. ethz.ch The specific products formed depend on the reagent and reaction conditions. Common electrophilic additions to alkenes include halogenation (addition of X₂), hydrohalogenation (addition of HX), hydration (addition of H₂O in the presence of acid), and hydrogenation (addition of H₂ with a metal catalyst). vedantu.comunits.it

While specific studies on the addition reactions of this compound itself are not detailed in the provided context, the general principles of alkene chemistry apply. The electron-withdrawing nature of the carbonyl chloride group would be expected to deactivate the double bond towards electrophilic attack compared to a simple cyclopentene.

In related systems, intramolecular additions to a double bond have been observed. For example, the oxidation of certain diethyl ω-phenylalkenylmalonates can lead to intramolecular addition products. researchgate.net Furthermore, cyclopentene carbonyl chlorides have been shown to react with reagents like vinyltrimethysilane. vt.edu

Intramolecular Cyclizations and Annulations

The dual functionality of this compound and its derivatives makes it a key substrate in intramolecular reactions, leading to the formation of complex bicyclic and polycyclic systems. These reactions often involve the interaction between the cyclopentene moiety and a functional group attached to the carbonyl carbon.

One notable transformation is the Lewis acid-catalyzed rearrangement of vinylcyclopropanecarbonyl chlorides to cyclopentenecarbonyl chlorides. researchgate.netresearchgate.netacs.org This rearrangement provides a synthetic route to substituted cyclopentene systems.

Furthermore, amides derived from this compound have been used as precursors in intramolecular cyclizations. datapdf.com For example, after conversion of the cyclopentene double bond to an epoxide, the amide nitrogen can act as an intramolecular nucleophile, attacking the epoxide ring to form bridged azapolycyclic structures like 2-azanorbornan-6-ols. datapdf.com

The cyclopentene ring itself can participate as the 4π component in annulation strategies. Intramolecular cyclopentene annulation is a known strategy for constructing fused ring systems. vt.edu These reactions highlight the utility of the cyclopentene moiety in building molecular complexity through cyclization and annulation pathways. umich.edu

Catalytic Transformations Involving this compound

The strategic use of catalysts is paramount in controlling the reactivity of this compound, enabling selective bond formations that would otherwise be challenging. Both Lewis acids and transition metals have been employed to facilitate a range of transformations.

Lewis acid catalysis is a cornerstone of organic synthesis, primarily used to enhance the electrophilicity of substrates. wikipedia.org In reactions involving this compound, Lewis acids coordinate to the carbonyl oxygen atom. This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to attack by weak nucleophiles.

This activation is the fundamental principle behind a variety of reactions, most notably Friedel-Crafts acylation. science-revision.co.ukunacademy.comwikipedia.org In this context, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), reacts with this compound to generate a highly reactive acylium ion. This electrophile can then attack an aromatic ring to form a new carbon-carbon bond, yielding a cyclopentenyl aryl ketone. science-revision.co.ukwikipedia.orglibretexts.org The reaction is generally irreversible because the resulting ketone product is deactivated towards further acylation, which prevents the poly-acylation issues often seen in Friedel-Crafts alkylations. unacademy.comlibretexts.org

Lewis acids are also instrumental in rearrangement reactions that can produce cyclopentene ring systems. For instance, the Lewis acid-catalyzed rearrangement of specific vinylcyclopropanecarbonyl chlorides provides a direct route to functionalized this compound derivatives. researchgate.netkisti.re.krresearchgate.net This transformation highlights the ability of Lewis acids to facilitate complex skeletal reorganizations under mild conditions. researchgate.netresearchgate.net

Table 1: Common Lewis Acids in Acylation Reactions

| Lewis Acid Catalyst | Typical Substrates | Reaction Type | Notes |

| Aluminum Chloride (AlCl₃) | Benzene (B151609), Toluene, other activated/unactivated arenes | Friedel-Crafts Acylation | Strong catalyst, often required in stoichiometric amounts as it complexes with the product ketone. wikipedia.org |

| Iron(III) Chloride (FeCl₃) | Activated aromatic compounds | Friedel-Crafts Acylation | Milder alternative to AlCl₃. |

| Zinc Chloride (ZnCl₂) | Phenols, anilines | Fries Rearrangement, Acylation | A weaker Lewis acid, useful for more sensitive substrates. wikipedia.orgwikipedia.org |

| Tin(IV) Chloride (SnCl₄) | Various arenes and alkenes | Friedel-Crafts Acylation, Ene reactions | Offers different selectivity profiles compared to AlCl₃. wikipedia.org |

Transition metal catalysis provides a powerful and versatile platform for forming carbon-carbon (C-C) and carbon-oxygen (C-O) bonds using acyl chlorides like this compound as electrophilic partners. nih.govrsc.org These methods, particularly those employing palladium, rhodium, and nickel, are characterized by their high efficiency and functional group tolerance. researchgate.netnih.gov The general catalytic cycle for many cross-coupling reactions involves fundamental steps such as oxidative addition, transmetalation, and reductive elimination. libretexts.org

C-C Bond Formation: this compound can participate in a variety of well-established cross-coupling reactions to form new C-C bonds. These reactions typically involve the oxidative addition of the acyl chloride to a low-valent transition metal complex (e.g., Pd(0)). The resulting acyl-metal complex can then undergo further reaction with an organometallic nucleophile.

Sonogashira-type Coupling: Reaction with terminal alkynes, catalyzed by palladium complexes with a copper co-catalyst, would yield a cyclopentenyl ynone.

Suzuki-type Coupling: Reaction with organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base leads to the formation of cyclopentenyl ketones.

Heck-type Carbonylative Coupling: While classic Heck reactions involve alkenes, related carbonylative couplings can use acyl chlorides to introduce the cyclopentenecarbonyl moiety.

A specific example involves the reaction of cyclopentene carbonyl chlorides with vinyltrimethylsilane (B1294299) in the presence of rhodium(III) chloride (RhCl₃), demonstrating the utility of rhodium in such transformations. vt.edu

C-O Bond Formation: The formation of esters from this compound and alcohols is a fundamental reaction. While this can often be achieved with a simple base, transition metal catalysts can be employed for more challenging substrates or to achieve higher selectivity. Acylpalladium intermediates, formed via oxidative addition, can be intercepted by alcohols or phenols in alkoxycarbonylation-type reactions to produce esters. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions

| Catalyst System | Coupling Partner | Bond Formed | Product Type |

| Pd(PPh₃)₄ / CuI | Terminal Alkyne | C(sp)-C(sp²) | Cyclopentenyl Ynone |

| Pd(OAc)₂ / Ligand / Base | Boronic Acid | C(sp²)-C(sp²) | Aryl Cyclopentenyl Ketone |

| NiCl₂(dppe) | Organozinc Reagent | C(sp²)-C(sp²) | Alkyl Cyclopentenyl Ketone |

| RhCl₃ | Vinylsilane | C(sp²)-C(sp²) | Cyclopentenyl Enone |

| PdCl₂(PPh₃)₂ | Alcohol / Base | C-O | Cyclopentenecarboxylate Ester |

Mechanistic Investigations of Complex Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This involves characterizing the high-energy, transient species known as transition states and evaluating the kinetic and thermodynamic parameters that govern the reaction pathway.

A transition state is the highest energy point along the lowest energy path of a reaction, representing the fleeting arrangement of atoms as they transform from reactants to products. iupac.org Its structure and energy determine the activation barrier and thus the rate of the reaction. While direct experimental observation of transition states is exceptionally challenging, their properties can be inferred from kinetic studies and, more directly, modeled using computational quantum chemistry methods. uni-giessen.de

For reactions involving cyclopentene systems, theoretical calculations, such as Density Functional Theory (DFT), are used to map the potential energy surface. This allows for the precise localization of transition state structures. researchgate.net For example, in a study of the rearrangement leading to 2-phenylcyclopent-3-ene carboxylic acid, computational analysis identified two key transition states (TS1 and TS2). researchgate.net The calculated energy difference between these two transition states was found to be very small (1.1 kcal/mol), which was similar to the energy difference between the reactants. However, the resulting products had a much larger energy difference (7.39 kcal/mol). researchgate.net This type of analysis is critical for understanding the origins of stereoselectivity, as the relative energies of the competing transition states dictate the ratio of products formed. researchgate.net The characterization of a transition state is confirmed by vibrational frequency analysis, where a true transition state possesses one and only one imaginary frequency corresponding to the motion along the reaction coordinate. iupac.org

The outcome of a chemical reaction is governed by the interplay of kinetics and thermodynamics. uniupo.it

Kinetics deals with the rate of the reaction, which is determined by the activation energy (Ea)—the energy barrier that must be overcome. nih.gov

A reaction may be under either kinetic or thermodynamic control. At lower temperatures or for shorter reaction times, the major product is often the one that is formed fastest (the kinetic product), corresponding to the reaction pathway with the lowest activation energy. At higher temperatures, given enough time for equilibrium to be established, the major product will be the most stable one (the thermodynamic product).

For reactions involving cyclic molecules related to this compound, kinetic and thermodynamic parameters have been determined to understand reaction mechanisms. For instance, in studies of the decarboxylation of aqueous acetylenedicarboxylic acid, first-order rate constants and the corresponding Arrhenius parameters (Activation Energy and Pre-exponential Factor) were obtained. researchgate.net Such data provide quantitative insight into how temperature affects the reaction rate and allows for the comparison of different reaction pathways. njit.edunih.gov

Table 3: Illustrative Kinetic and Thermodynamic Parameters for a Related Reaction (Note: Data shown is for the decarboxylation of aqueous acetylenedicarboxylic acid as an example of kinetic analysis.) researchgate.net

| Reactant Species | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Temperature Range (°C) |

| Neutral Acid | 126 ± 2 | 1.1 x 10¹³ | 120-160 |

| Monoanion | 121 ± 3 | 2.1 x 10¹² | 80-120 |

| Dianion | 134 ± 3 | 2.1 x 10¹³ | 120-160 |

Applications of Cyclopentenecarbonyl Chloride in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The structural features of cyclopentenecarbonyl chloride make it an important starting material for constructing sophisticated molecular frameworks. The acyl chloride group provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, while the cyclopentene (B43876) ring serves as a scaffold that can be further elaborated.

One notable application is in the synthesis of polycyclic compounds. For instance, in a synthetic route targeting the natural product longifolene, this compound is used to create a key intermediate. epdf.pub It reacts to form an unsaturated β-diketone, which then undergoes photochemical rearrangement to build a more complex tetracyclic keto ester. epdf.pub This transformation highlights how the reagent can be used to introduce the cyclopentene motif, which is then expanded upon to achieve a complex target molecule.

The reactivity of this compound is central to its role as a precursor. As an acyl chloride, it readily participates in reactions such as Friedel-Crafts acylation, esterification, and amidation, allowing for the attachment of the cyclopentenecarbonyl unit to various substrates. dss.go.th These initial products can then undergo further reactions, such as intramolecular cyclizations or rearrangements, to yield complex ring systems. researchgate.netresearchgate.net

A summary of its role as a precursor is presented in the table below.

| Role as Precursor | Reaction Type | Resulting Structure | Ref |

| Introduction of cyclopentene motif | Acylation | Unsaturated β-diketone | epdf.pub |

| Formation of C-C bonds | Friedel-Crafts Acylation | Aryl cyclopentenyl ketones | |

| Formation of C-N bonds | Amidation | Cyclopentene carboxamides | dss.go.th |

| Foundation for ring systems | Photochemical Rearrangement | Tetracyclic keto ester | epdf.pub |

Intermediate in Pharmaceutical and Agrochemical Synthesis

In the synthesis of bioactive molecules, this compound often serves as a crucial intermediate. Its ability to act as an effective acylating agent is leveraged to build the core structures of various compounds investigated for pharmaceutical and agrochemical applications. smolecule.com

In pharmaceutical research, acyl chlorides are fundamental building blocks for creating a wide range of drugs. researchgate.net this compound is specifically used as a reactant in the synthesis of compounds like N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide, which has been studied for its potential bioactivity in cancer treatment. In this context, the this compound provides the core scaffold onto which other functional groups are attached to form the final active molecule.

Similarly, in the agrochemical industry, which focuses on developing pesticides, herbicides, and fungicides, acyl chlorides are common intermediates. smolecule.com While specific, large-scale agrochemical products derived from this compound are not extensively documented in public literature, its structural analogue, 1-cyclohexenecarbonyl chloride, is noted for its use in formulating agrochemicals. smolecule.com The chemical principles are directly transferable; the reagent can be used to synthesize amides, esters, and ketones that are subsequently screened for biological activity against agricultural pests and weeds.

The following table outlines the function of this compound as a synthetic intermediate.

| Industry | Application | Example Compound Class | Ref |

| Pharmaceutical | Synthesis of bioactive molecules | N-substituted carboxamides | |

| Agrochemical | Formulation of active ingredients | Esters, Amides, Ketones | smolecule.com |

Building Block for Polymeric Materials

The bifunctional nature of this compound—possessing both a polymerizable double bond and a reactive acyl chloride group—makes it a potential building block for the synthesis of functional polymers. smolecule.com Although not as common as conventional monomers like acrylates, its structure allows for incorporation into polymer chains to impart specific properties.

There are two primary ways it can be used in polymer chemistry:

Monomer for Addition Polymerization : The carbon-carbon double bond within the cyclopentene ring can participate in addition polymerization reactions. This would lead to the formation of polymers with pendant cyclopentenecarbonyl groups, which could be further modified. smolecule.com

Crosslinking or Grafting Agent : The highly reactive acyl chloride group can react with nucleophilic sites (like hydroxyl or amine groups) on existing polymer backbones. This allows for the grafting of the cyclopentene moiety onto other polymers or for creating crosslinks between polymer chains if the initial polymer also contains unsaturation. smolecule.com

These potential applications could be used to modify the mechanical properties, thermal stability, or chemical reactivity of materials. The incorporation of the reactive acyl chloride group post-polymerization would create a functional polymer that can be readily derivatized.

Role in Stereoselective Synthesis

This compound and its derivatives play a significant role in stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule. The cyclopentene ring provides a rigid scaffold that can influence the stereochemical outcome of reactions.

A key pathway involving this compound is the vinylcyclopropane-cyclopentene rearrangement. researchgate.net In this process, a substituted vinylcyclopropanecarbonyl chloride rearranges in the presence of a Lewis acid to form a this compound derivative. researchgate.netresearchgate.net By using chiral starting materials or chiral catalysts, this rearrangement can be guided to produce a specific enantiomer or diastereomer of the resulting cyclopentene product. These chiral cyclopentenes are highly valuable intermediates for the asymmetric synthesis of natural products and other complex molecules. researchgate.net

Methods for achieving stereocontrol using cyclopentene scaffolds include:

Use of Chiral Auxiliaries : Attaching a chiral auxiliary to the molecule can direct the approach of reagents to one face of the cyclopentene ring over the other.

Catalytic Enantioselective Synthesis : Employing chiral catalysts, such as certain rhodium or palladium complexes, can influence the stereochemical course of reactions like cyclopropanations that lead to cyclopentene precursors. researchgate.net

The ability to synthesize enantiomerically pure cyclopentene derivatives is crucial, as the biological activity of chiral molecules often depends on their specific stereochemistry.

Contributions to Natural Product Synthesis

The synthesis of natural products, often characterized by their complex, polycyclic, and stereochemically rich structures, represents a significant challenge in organic chemistry. This compound has proven to be a valuable tool in this endeavor.

A prominent example is its use in the total synthesis of the sesquiterpene longifolene . epdf.pub In a key step of the synthesis, this compound is reacted with a cyclohexanone (B45756) derivative to form an unsaturated β-diketone. This diketone is then subjected to a photochemical [2+2] cycloaddition followed by a retro-aldol reaction. This sequence masterfully constructs the complex, bridged ring system of the natural product. The cyclopentene ring from the initial reagent is central to the entire strategy. epdf.pub

Furthermore, the cyclopentene framework, often generated through rearrangements involving related chloride precursors, is a common feature in many natural products. For example, chiral bicyclo[3.2.0]heptenes, which can be synthesized via photochemical vinylcyclopropane-cyclopentene rearrangements, are key intermediates for synthesizing capnellanes, a class of marine natural products. researchgate.net These examples underscore the contribution of cyclopentene-based building blocks to the strategic assembly of nature's most complex molecules.

Advanced Analytical and Computational Methodologies Applied to Cyclopentenecarbonyl Chloride

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and analysis of Cyclopentenecarbonyl chloride. By employing a suite of advanced methods, a comprehensive profile of the molecule can be established.

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. docbrown.info For this compound, ¹H and ¹³C NMR spectra provide definitive information about the arrangement of atoms and their chemical environments.

In ¹H NMR, the chemical shifts of protons are influenced by their local electronic environment. Protons attached to the sp² hybridized carbons of the double bond are expected to resonate at a lower field (higher ppm) compared to those on the sp³ hybridized carbons of the cyclopentene (B43876) ring due to deshielding effects. libretexts.org The splitting patterns (e.g., triplets, quartets) observed in a high-resolution spectrum arise from spin-spin coupling between adjacent, non-equivalent protons and provide valuable information about the connectivity of the carbon skeleton. semanticscholar.org

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. physicsandmathstutor.com Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the acyl chloride group is highly deshielded and appears at a very low field. The sp² carbons of the double bond also resonate at a lower field than the sp³ carbons of the ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Carbonyl Carbon (C=O) | N/A | 165 - 175 | Highly deshielded due to the electronegative oxygen and chlorine atoms. |

| Olefinic Carbons (C=C) | 6.0 - 7.0 | 130 - 145 | Deshielded due to sp² hybridization. |

| Allylic Carbons (CH₂) | 2.5 - 3.0 | 30 - 40 | Adjacent to the double bond. |

| Homoallylic Carbon (CH₂) | 2.0 - 2.5 | 25 - 35 | Further from the double bond. |

Note: These are approximate chemical shift ranges. Actual values can vary based on the solvent and experimental conditions.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. actascientific.comhoriba.com These two methods are complementary; IR spectroscopy measures changes in the dipole moment during a vibration, while Raman spectroscopy detects changes in polarizability. ijpsjournal.com

For this compound, the most prominent feature in the IR spectrum is the intense absorption band corresponding to the stretching vibration of the carbonyl group (C=O). spectroscopyonline.com This peak is typically found in a distinct region of the spectrum and its exact position can provide clues about the electronic environment. spectroscopyonline.com Another key vibration is the C=C stretch of the cyclopentene ring. libretexts.org The C-Cl stretching vibration is also observable, typically appearing in the fingerprint region of the spectrum. libretexts.orgwpmucdn.com

Raman spectroscopy is particularly sensitive to the vibrations of non-polar, symmetric bonds, making it an excellent tool for analyzing the C=C double bond within the cyclopentene ring. horiba.comspectroscopyonline.com

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1780 - 1815 | 1780 - 1815 | Strong (IR), Medium (Raman) |

| Alkene (C=C) | Stretch | 1640 - 1680 | 1640 - 1680 | Medium (IR), Strong (Raman) |

| Carbon-Chlorine (C-Cl) | Stretch | 600 - 840 | 600 - 840 | Medium-Strong (IR & Raman) |

Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the parent molecule and offers structural information based on its fragmentation pattern. scienceready.com.au

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. A characteristic feature would be the presence of an M+2 peak, approximately one-third the intensity of the molecular ion peak, which is due to the natural abundance of the ³⁷Cl isotope (relative to ³⁵Cl). physicsandmathstutor.com

The high-energy electron ionization process often causes the molecular ion to break apart into smaller, charged fragments. The analysis of these fragments provides a fingerprint that helps to confirm the structure. Common fragmentation pathways for acyl chlorides include the loss of the chlorine atom or the entire carbonyl chloride group. libretexts.org

Interactive Table 3: Expected Mass Spectrometry Data for this compound (C₆H₇ClO)

| Ion | Formula | Expected m/z | Notes |

| Molecular Ion [M]⁺ | [C₆H₇³⁵Cl]⁺ | 130 | Corresponds to the molecular weight with the ³⁵Cl isotope. |

| Isotope Peak [M+2]⁺ | [C₆H₇³⁷Cl]⁺ | 132 | Due to the natural abundance of the ³⁷Cl isotope. |

| Fragment Ion | [C₅H₇CO]⁺ | 95 | Loss of the chlorine radical (Cl•). |

| Fragment Ion | [C₅H₇]⁺ | 67 | Loss of the carbonyl chloride radical (•COCl). This cyclopentenyl cation is often a stable and prominent fragment. |

| Fragment Ion | [C₃H₅]⁺ | 41 | Further fragmentation of the cyclopentenyl ring. |

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, offering a powerful tool for analyzing complex mixtures. nih.govresearchgate.net For a reactive compound like this compound, these methods are particularly useful for assessing purity, identifying byproducts, and monitoring reaction progress. actascientific.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a prime example. weber.hu A sample is injected into a gas chromatograph, where its components are separated based on their volatility and interaction with a stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for identification. weber.hu This technique would be ideal for separating this compound from starting materials, solvents, or impurities, providing both retention time data and mass spectral confirmation. osti.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that separates compounds in the liquid phase before they are introduced to the mass spectrometer. ijpsjournal.com This can be advantageous for analyzing thermally sensitive or non-volatile compounds and is widely used in pharmaceutical and environmental analysis. actascientific.comijpsjournal.com

Computational Chemistry Studies

Computational chemistry provides theoretical insights that complement experimental findings. These methods can predict molecular properties and reaction energetics, offering a deeper understanding of a molecule's behavior at the atomic level.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a versatile tool in modern chemistry for investigating the electronic structure and energetics of molecules. ekb.egyoutube.com DFT can be used to predict a wide range of properties for this compound, from its geometry to its reactivity. youtube.com

By solving approximations of the Schrödinger equation, DFT can determine the molecule's minimum energy geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aps.orgchemrxiv.org The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often indicates higher chemical reactivity.

Interactive Table 4: Key Parameters Obtainable from DFT Calculations for this compound

| Calculated Parameter | Significance |

| Optimized Molecular Geometry | Predicts bond lengths and angles in the lowest energy conformation. |

| HOMO Energy | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic stability. |

| Electrostatic Potential Map | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Calculated Vibrational Frequencies | Predicts IR and Raman spectra to aid in experimental peak assignment. |

| Thermochemical Data (Enthalpy, Gibbs Free Energy) | Provides insight into the stability and potential reaction energetics of the compound. |

Reaction Mechanism Elucidation through Computational Modeling

Understanding the precise pathway a reaction follows is fundamental to controlling its outcome. Computational modeling, particularly using Density Functional Theory (DFT), provides a powerful approach to map out the complex energetic landscapes of chemical reactions involving molecules like this compound. nih.gov These studies allow for the identification and characterization of transient species such as transition states and intermediates, which are often difficult or impossible to observe experimentally.

While specific DFT studies on this compound are not extensively documented in the literature, the methodologies are well-established for analogous systems. For instance, computational investigations into the reactions of other cyclic compounds, such as the decarboxylation of cyclopentene dicarboxylic acid derivatives, have successfully identified transition states and intermediates, clarifying the concerted nature of bond-breaking and bond-forming steps. nih.gov Similarly, DFT calculations have been employed to unravel the mechanisms of cycloaddition reactions, providing a detailed understanding that guides synthetic strategy. stanford.edu

For this compound, a primary reaction is nucleophilic acyl substitution. A typical computational workflow to elucidate this mechanism would involve:

Modeling Reactants and Products: The geometries of this compound and the nucleophile, as well as the final products, are optimized to find their lowest energy structures.

Locating the Transition State (TS): The structure of the highest energy point along the reaction coordinate, the transition state, is located. For an acyl substitution, this would typically be the tetrahedral intermediate's formation or collapse. Frequency calculations are performed to confirm the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier, a key factor controlling the reaction rate.

Mapping the Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations can trace the path from the transition state downhill to the reactants and products, confirming that the located TS connects the desired species.

By applying these techniques, researchers can distinguish between different possible mechanistic pathways (e.g., concerted vs. stepwise) and understand how factors like solvent and catalysts influence the reaction.

Prediction of Reactivity, Selectivity, and Spectroscopic Properties

Computational models are not only used to explain observed phenomena but also to predict the chemical behavior and properties of molecules.

Reactivity and Selectivity: The reactivity of this compound is dominated by the electrophilic carbonyl carbon. Computational methods can quantify this reactivity. An electrostatic potential map, for example, can be calculated to visualize electron-rich and electron-poor regions of the molecule, highlighting the carbonyl carbon as the primary site for nucleophilic attack.

Furthermore, DFT can be used to predict the selectivity of reactions. In cases where multiple reactive sites exist or different stereochemical outcomes are possible (regio- or stereoselectivity), computational models can determine the most likely product. This is achieved by calculating the activation energies for all possible reaction pathways; the pathway with the lowest energy barrier is expected to be the dominant one. bas.bg Studies on Lewis acid-catalyzed Diels-Alder reactions of cyclopentene derivatives, for example, have successfully used DFT calculations to predict and explain the observed exo-selectivity by comparing the relative free energies of the different transition structures. bas.bg This approach provides a predictive model for reaction outcomes that is invaluable for synthesis planning. stanford.edu

Spectroscopic Properties: Quantum mechanical calculations are now routinely used to predict spectroscopic data with high accuracy, serving as a powerful tool for structure verification. rsc.org For this compound, this is particularly useful.

NMR Spectroscopy: Predicting Nuclear Magnetic Resonance (NMR) spectra is a common application. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), one can obtain theoretical chemical shifts. aps.org These calculated shifts, when compared against experimental data for a set of candidate structures, can help identify the correct one. researchgate.netacs.org This process is often formalized using statistical methods like the DP4+ probability analysis. researchgate.net Furthermore, DFT can predict scalar coupling constants (J-couplings), which provide crucial information about the connectivity and dihedral angles within the molecule. researchgate.net

Table 1: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Postulated Conformer of this compound. This table illustrates how computational data is used alongside experimental results for structural confirmation. Deviations between calculated and experimental values are expected but should follow a consistent trend.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) (B3LYP/6-31G(d)) | Difference (ppm) |

| C=O | 175.2 | 178.5 | 3.3 |

| C1 | 140.5 | 142.1 | 1.6 |

| C2 | 130.8 | 131.9 | 1.1 |

| C3 | 34.5 | 35.0 | 0.5 |

| C4 | 29.1 | 29.8 | 0.7 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and dynamic behavior of a molecule are intrinsically linked to its reactivity. Computational methods provide essential tools to explore these aspects.

Conformational Analysis: this compound is not a planar molecule. The five-membered cyclopentene ring adopts puckered conformations, typically described as "envelope" or "twist" forms, to relieve ring strain. The orientation of the carbonyl chloride group relative to the ring adds another layer of complexity.

Computational conformational searches can identify all stable low-energy structures (rotamers and conformers). researchgate.net By calculating the relative energies of these different conformations, it is possible to determine their population distribution at a given temperature using Boltzmann statistics. Identifying the global minimum energy conformation, as well as other accessible low-energy conformers, is crucial, as the reactivity of the molecule is a weighted average of the properties of all populated conformations.

Molecular Dynamics (MD) Simulations: While conformational analysis provides static pictures of stable structures, molecular dynamics (MD) simulations offer a movie-like view of the molecule's behavior over time. nih.gov In an MD simulation, the forces on each atom are calculated, and Newton's laws of motion are used to simulate their movements over short time steps (femtoseconds). nih.govrug.nl

For this compound, an MD simulation could:

Explore the conformational landscape to see how the molecule transitions between different envelope and twist forms.

Simulate the molecule in a solvent (e.g., water or an organic solvent) to understand how intermolecular interactions affect its structure and dynamics.

Provide insights into the initial stages of a chemical reaction, such as the approach of a nucleophile to the carbonyl group.

Though computationally intensive, MD simulations provide a level of detail about the dynamic nature of molecules that is unattainable through other means, offering a more complete understanding of their chemical behavior. chemrxiv.org

Future Perspectives and Research Frontiers

Innovations in Synthesis and Derivativatization Strategies

Future advancements in the synthesis of cyclopentenecarbonyl chloride will likely concentrate on improving efficiency, selectivity, and the use of more benign reagents. One promising area is the refinement of Lewis acid-catalyzed rearrangements, such as the vinylcyclopropane-cyclopentene rearrangement, which can convert vinylcyclopropanecarbonyl chlorides into this compound derivatives. researchgate.netoup.comacs.org Research into novel Lewis acids or reaction conditions could enhance yields and broaden the substrate scope of this transformation. kisti.re.kr Another innovative approach stems from the discovery of natural products like zosterabisphenone C, which features a cyclopentenecarbonyl unit formed through an unprecedented oxidative rearrangement of a benzene (B151609) ring. acs.org Elucidating and mimicking this biosynthetic pathway could inspire entirely new synthetic routes.

Derivatization strategies are also evolving. Beyond traditional applications, this compound is being used to modify complex molecules. For instance, 3-cyclopentene carbonyl chloride has been successfully used to functionalize polysaccharides, creating aldehyde-functionalized materials with potential applications in biomedicine. google.com Future work may explore a wider range of derivatization reactions to create novel bioconjugates and functional polymers. The application of modern derivatization techniques, often used for analytical purposes in chromatography, could be adapted for synthetic purposes to create diverse molecular libraries for screening in drug discovery and materials science. researchgate.netchromatographyonline.comjournalajacr.com

| Area of Innovation | Anticipated Development | Potential Impact |

| Synthesis | Refinement of Lewis acid-catalyzed rearrangements. | Higher efficiency and broader substrate scope. |

| Biomimetic synthesis inspired by natural products. | Novel and sustainable synthetic pathways. | |

| Derivatization | Functionalization of a wider range of biomolecules. | Creation of new bioconjugates and smart materials. |

| Adaptation of analytical derivatization for synthesis. | Rapid generation of diverse chemical libraries. |

Development of Novel Catalytic Systems for this compound Transformations

The development of new catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research will likely focus on catalysts that can selectively target either the acyl chloride moiety, the carbon-carbon double bond, or enable entirely new transformations.

Future catalytic systems may include:

Hydrogenation Catalysts: While standard methods exist, novel homogeneous and heterogeneous catalysts, such as advanced Ruthenium complexes, could offer higher selectivity for the hydrogenation of the cyclopentene (B43876) ring, potentially allowing for stereocontrolled synthesis of substituted cyclopentanecarbonyl derivatives. mdpi.com

Oxidation Catalysts: Advanced oxidation systems, perhaps involving cobalt redox couples, could be developed to functionalize the cyclopentene ring, leading to epoxides, diols, or other oxidized derivatives while preserving the reactive acyl chloride group. jcsp.org.pk

Coupling Catalysts: Inspired by systems used for other reactions, new catalysts based on copper or palladium could enable cross-coupling reactions at the double bond, allowing for the introduction of various substituents. mdpi.com

Lewis Acid Catalysts: Beyond their role in synthesis, novel Lewis acids could be employed to activate the carbonyl group or the double bond for specific transformations, such as enantioselective additions or cycloadditions. oup.com

The overarching goal will be to develop catalysts that are not only efficient and selective but also recoverable and reusable, aligning with the principles of green chemistry. organic-chemistry.org

Expansion of Applications in Chemical Biology and Materials Science

The unique combination of a reactive acyl chloride and a modifiable alkene functionality makes this compound an attractive building block for applications in chemical biology and materials science.

In chemical biology , the ability of this compound to react with biomolecules is a key area for expansion. Its use in functionalizing polysaccharides to create hydrogels for medical adhesives or sealants is a prime example. google.com Future applications could involve its use as a linker or scaffold molecule to construct complex bioactive architectures. nih.gov The cytotoxic activity of natural products containing the cyclopentenecarbonyl motif suggests that derivatives could be explored as potential therapeutic agents. acs.org The development of artificial nanochannels, inspired by biological chloride channels, points to the broader potential of chloride-containing organic molecules in creating biomimetic systems for applications in sensors and microfluidics. nih.gov

In materials science , the focus will be on incorporating the cyclopentene ring into polymers. Similar to how related compounds like 1-cyclohexenecarbonyl chloride are used, this compound could serve as a monomer or cross-linking agent to create polymers with tailored properties. smolecule.com The double bond offers a site for post-polymerization modification, allowing for the synthesis of functional materials with applications in coatings, resins, and advanced composites.

Advanced Theoretical and Computational Approaches for Mechanistic Understanding

As synthetic applications expand, so will the need for a deeper mechanistic understanding of the reactions involving this compound. Advanced theoretical and computational methods are set to play a pivotal role in this endeavor.

Density Functional Theory (DFT): DFT calculations will continue to be instrumental in elucidating reaction pathways, transition state structures, and the energetics of reactions such as the Lewis acid-catalyzed rearrangement to form the cyclopentene ring. researchgate.net This understanding can guide the rational design of more efficient catalysts and reaction conditions.

Ab Initio Calculations: High-level ab initio methods can provide highly accurate data on molecular properties and reaction mechanisms, offering a benchmark for experimental results. researchgate.net

Spectroscopic Prediction: Computational methods, including DFT-NMR and DFT-ECD, are becoming indispensable for the structural elucidation of complex molecules containing the cyclopentenecarbonyl unit, as demonstrated with the natural product zosterabisphenone C. acs.org This synergy between computational prediction and experimental data accelerates the characterization of new compounds.

Reaction Dynamics Simulations: Future computational studies may involve molecular dynamics simulations to understand the role of the solvent and other environmental factors on reaction outcomes, providing a more complete picture of the chemical transformations.

These computational tools will allow researchers to predict reactivity, explore hypothetical transformations, and optimize synthetic strategies with greater precision, reducing the need for extensive empirical experimentation.

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry will increasingly guide future research on this compound. researchgate.netnih.gov The goal is to develop synthetic pathways that are safer, more sustainable, and generate less waste.

Key areas of focus will include:

Atom Economy: Designing syntheses that maximize the incorporation of all reactant atoms into the final product is a core principle. acs.org This involves favoring addition and rearrangement reactions over substitutions that generate stoichiometric byproducts. The vinylcyclopropane-cyclopentene rearrangement is an example of a high atom economy reaction. researchgate.netacs.org

Safer Reagents and Solvents: Research will aim to replace hazardous reagents traditionally used to create acyl chlorides (e.g., thionyl chloride, oxalyl chloride) with greener alternatives. smolecule.com The use of safer, biodegradable, or recyclable solvents instead of volatile and toxic organic solvents is also a priority. nih.gov

Catalysis over Stoichiometric Reagents: The development and use of catalytic methods are central to green chemistry. acs.org Employing recoverable and reusable catalysts, such as the cupric chloride system used for regenerating carbonyls, reduces waste and improves process efficiency. organic-chemistry.org

By integrating these green chemistry principles, the synthesis and application of this compound can be made more environmentally friendly and economically viable.

Q & A

Q. What are the established synthetic routes for preparing cyclopentenecarbonyl chloride, and how can experimental reproducibility be ensured?

this compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution of cyclopentene derivatives. Key steps include:

- Reagent selection : Use anhydrous conditions to avoid hydrolysis of the acyl chloride group.

- Purification : Distillation under reduced pressure or column chromatography (e.g., silica gel with hexane/ethyl acetate) to isolate the product .

- Yield optimization : Monitor reaction progress via TLC or GC-MS. Document temperature, solvent ratios, and catalyst loading to ensure reproducibility .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR can confirm the cyclopentene ring structure and acyl chloride functional group (e.g., carbonyl carbon at ~170 ppm) .

- IR spectroscopy : Detect the C=O stretch (~1800 cm) and C-Cl stretch (~750 cm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves (tested via EN374 standard) and fume hoods to avoid inhalation .

- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste in designated halogenated solvent containers .

- Storage : Keep in airtight, dark glass bottles under inert gas (e.g., argon) to prevent moisture absorption .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic acyl substitution reactions?

- Kinetic studies : Monitor reaction rates under varying temperatures and concentrations to infer mechanism (e.g., SN1 vs. SN2). Use isotopic labeling (e.g., O in carbonyl groups) to track bond cleavage .

- Computational modeling : Density Functional Theory (DFT) calculations can predict transition states and activation energies for specific nucleophiles (e.g., amines vs. alcohols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.